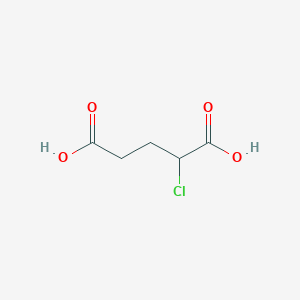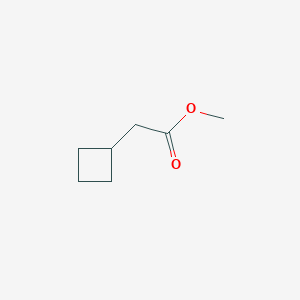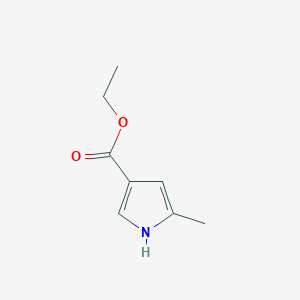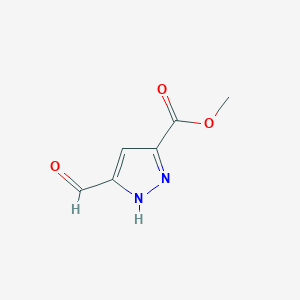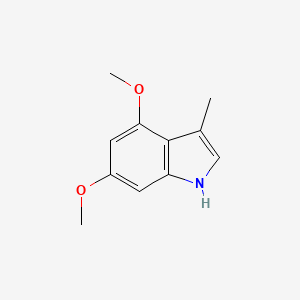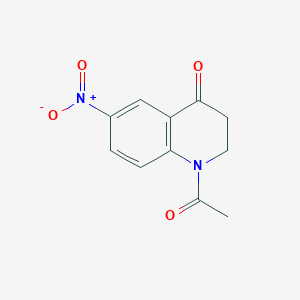
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one
概要
説明
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one, commonly known as 1-Acetyl-6-nitroquinolin-4-one (1-ANQO) is a synthetic organic compound that has been studied for a variety of scientific applications. It is a nitro-substituted quinoline derivative, which is a heterocyclic aromatic compound containing a six-membered ring of nitrogen and carbon atoms. 1-ANQO has been used in a variety of research applications, including photochemistry, fluorescence, and bio-imaging.
科学的研究の応用
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one has been used in a variety of scientific research applications, including photochemistry, fluorescence, and bio-imaging. It has been found to be an efficient photosensitizer, with the ability to absorb light in the visible region and emit fluorescence in the near infrared region. This has led to its use in a variety of bio-imaging applications, including live-cell imaging and tissue imaging. 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one has also been used in the study of enzyme-catalyzed reactions, as it can be used to measure the rate of the reaction.
作用機序
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one is believed to act as a photosensitizer, absorbing light in the visible region and emitting fluorescence in the near infrared region. The absorbed light is then converted into heat, which can be used to activate certain enzymes or other molecules. It is also believed that 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one can act as an electron donor, transferring electrons to other molecules and thus influencing their reactivity.
生化学的および生理学的効果
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it has also been found to have anti-inflammatory, anti-angiogenic, and anti-tumorigenic effects. 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one has also been found to be an effective antioxidant, with the ability to scavenge free radicals and reduce oxidative stress.
実験室実験の利点と制限
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one has several advantages for use in lab experiments. It is highly efficient at absorbing light in the visible region and emitting fluorescence in the near infrared region, making it an ideal photosensitizer for a variety of applications. It is also relatively easy to synthesize, with a high yield of up to 94%. However, 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one is also limited by its low solubility in water, making it difficult to use in aqueous solutions.
将来の方向性
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one has a number of potential future directions for scientific research. It could be used to further investigate its effects on cancer cells, as well as its potential anti-inflammatory, anti-angiogenic, and anti-tumorigenic effects. It could also be used to further investigate its ability to scavenge free radicals and reduce oxidative stress. Additionally, it could be used to study the mechanism of action of other molecules, as 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one can act as an electron donor. Finally, it could be studied for its potential applications in bio-imaging, such as live-cell imaging and tissue imaging.
特性
IUPAC Name |
1-acetyl-6-nitro-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7(14)12-5-4-11(15)9-6-8(13(16)17)2-3-10(9)12/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSMJYXHZMOVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482328 | |
| Record name | 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
57445-27-9 | |
| Record name | 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



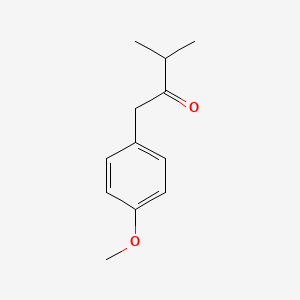
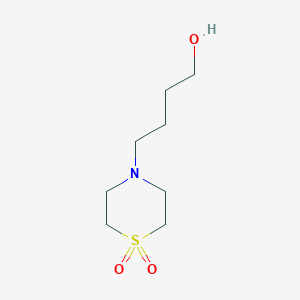
![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)


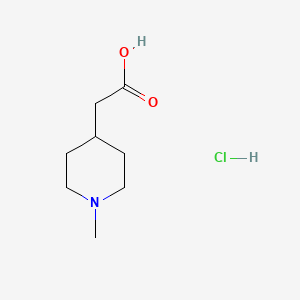
![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)
![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)
